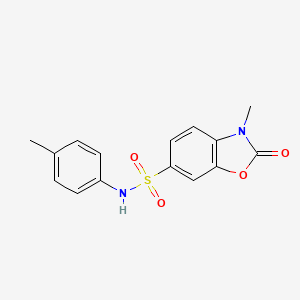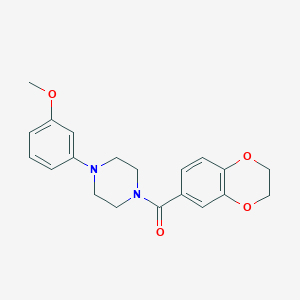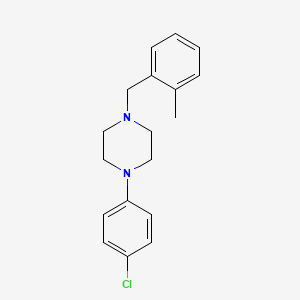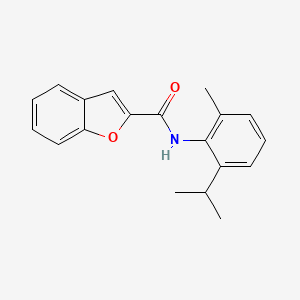![molecular formula C21H20N2O3 B5681486 3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5681486.png)
3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid, also known as APAP, is a synthetic compound that has been widely used in scientific research. APAP is a nonsteroidal anti-inflammatory drug (NSAID) that has been shown to exhibit analgesic and antipyretic properties. It is often used in lab experiments to study the mechanisms of pain and inflammation, as well as to investigate potential treatments for these conditions.
作用機序
3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. This compound is a selective inhibitor of COX-2, which is the isoform of COX that is primarily responsible for inflammation. This compound also modulates the activity of the endocannabinoid system, which plays a role in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and antipyretic properties. It reduces pain and fever by inhibiting the production of prostaglandins that cause these symptoms. This compound has also been shown to have anti-inflammatory properties, although its mechanism of action in this regard is not fully understood. This compound is metabolized in the liver, where it is converted into a toxic metabolite that can cause liver damage if it accumulates.
実験室実験の利点と制限
3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has several advantages as a tool for lab experiments. It is relatively inexpensive and easy to obtain. It has a well-established mechanism of action and has been extensively studied in scientific research. However, there are also limitations to its use. This compound has a narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is relatively small. It can also cause liver damage if it accumulates in the liver. Additionally, this compound has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid. One area of interest is the development of new analogs of this compound that have improved selectivity and reduced toxicity. Another area of interest is the investigation of the role of the endocannabinoid system in pain and inflammation, and how this compound modulates this system. Additionally, there is interest in using this compound as a tool for investigating the mechanisms of other diseases, such as cancer and neurodegenerative disorders. Finally, there is interest in developing new methods for delivering this compound to specific tissues or cells, in order to improve its therapeutic efficacy and reduce its toxicity.
合成法
3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid can be synthesized using a variety of methods, including the acylation of 4-aminophenol with acetic anhydride, followed by cyclization with phenylhydrazine and subsequent acetylation of the resulting pyrrole. Another method involves the reaction of 4-aminophenol with phenylacetic acid, followed by cyclization with acetic anhydride and acetylation of the pyrrole.
科学的研究の応用
3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has been extensively used in scientific research to investigate the mechanisms of pain and inflammation. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. This compound has also been shown to modulate the activity of the endocannabinoid system, which plays a role in pain and inflammation. This compound has been used in lab experiments to study the effects of pain and inflammation on behavior, as well as to investigate potential treatments for these conditions.
特性
IUPAC Name |
3-[1-(4-acetamidophenyl)-5-phenylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15(24)22-17-7-9-18(10-8-17)23-19(12-14-21(25)26)11-13-20(23)16-5-3-2-4-6-16/h2-11,13H,12,14H2,1H3,(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJYIECEBSNOJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=CC=C2C3=CC=CC=C3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5681432.png)
![(2,3-dimethoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B5681437.png)
![2-{4-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5681438.png)
![(3R*,4S*)-1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5681449.png)
![1-[(2-chloro-6-methylphenyl)sulfonyl]-4-(1-ethyl-1H-imidazol-2-yl)piperidine](/img/structure/B5681457.png)

![3,5-dimethyl-7-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5681481.png)
![1-methyl-4-(2-propylisonicotinoyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5681492.png)
![2-[(3S*,4R*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-N-(2-methylbenzyl)acetamide](/img/structure/B5681497.png)
![{3-(2-methoxyethyl)-1-[(methylthio)acetyl]-3-piperidinyl}methanol](/img/structure/B5681500.png)
